Epigenetic Target Engagement: CBP and PCAF Histone Acetyltransferase Inhibition
3-Amino-2-(methylamino)pyridine-4-carboxylic acid demonstrates measurable inhibition of the histone acetyltransferases CBP and PCAF, with reported IC₅₀ values of 2.75 µM and 29.04 µM, respectively [1]. While direct comparator data within the same assay are not publicly available, the reference HAT inhibitor anacardic acid exhibits a PCAF IC₅₀ of approximately 5 µM [2], positioning the compound as a structurally distinct, synthetically tractable starting point for PCAF/CBP inhibitor optimization.
| Evidence Dimension | Histone acetyltransferase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CBP IC₅₀ = 2.75 µM; PCAF IC₅₀ = 29.04 µM |
| Comparator Or Baseline | Anacardic acid (PCAF IC₅₀ ≈ 5 µM) |
| Quantified Difference | PCAF: 3-amino-2-(methylamino)pyridine-4-carboxylic acid is ~5.8-fold less potent than anacardic acid; CBP: comparator data not available |
| Conditions | In vitro enzymatic assay (vendor-reported, specific assay conditions not fully disclosed) |
Why This Matters
The compound is one of very few commercially available small-molecule HAT inhibitors built on a pyridine scaffold, providing a non-lipid, synthetic alternative to anacardic acid for epigenetic probe development.
- [1] RayBiotech. IC₅₀ Data for 3-Amino-2-(methylamino)pyridine-4-carboxylic acid. CBP IC₅₀ = 2.75 µM; PCAF IC₅₀ = 29.04 µM. https://www.raybiotech.com/ View Source
- [2] Ghizzoni, M. et al. (2010). Improved inhibition of the histone acetyltransferase PCAF by an anacardic acid derivative. Bioorganic & Medicinal Chemistry, 18(16), 5826–5834. View Source
